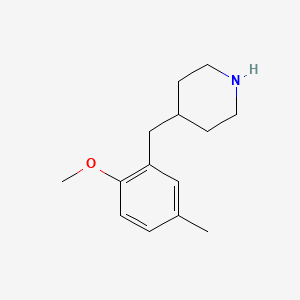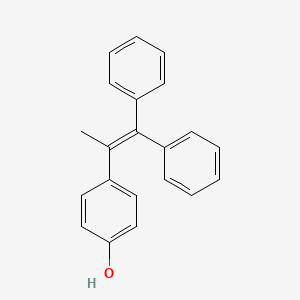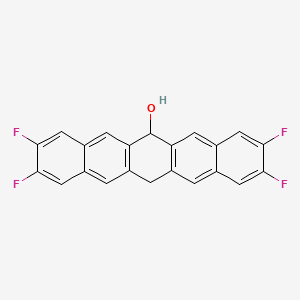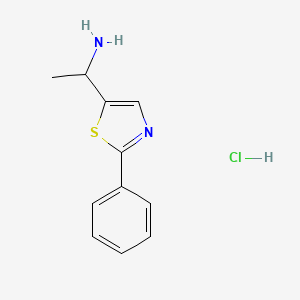
4-(2-Methoxy-5-methyl-benzyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-5-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features a benzyl group substituted with a methoxy and a methyl group, attached to a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-methoxy-5-methylbenzyl chloride is reacted with piperidine under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxy-5-methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-(2-Hydroxy-5-methyl-benzyl)-piperidine, while reduction of the benzyl group could yield 4-(2-Methyl-benzyl)-piperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxy-5-methyl-benzyl)-piperidine would depend on its specific interactions with biological targets. Generally, compounds of this type may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: Lacks the methoxy and methyl groups, making it less sterically hindered.
4-(2-Methoxybenzyl)-piperidine: Similar structure but without the methyl group.
4-(2-Methylbenzyl)-piperidine: Similar structure but without the methoxy group.
Uniqueness
4-(2-Methoxy-5-methyl-benzyl)-piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl moiety, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
955314-98-4 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
4-[(2-methoxy-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
CIHDVOHLDCRNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one](/img/structure/B12636740.png)

![Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12636750.png)
![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)




![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
